Fertirelin acetate

説明

Fertirelin acetate is a synthetic analogue of the naturally occurring gonadotropin-releasing hormone (GnRH). It is used in veterinary medicine, particularly in the treatment of cystic ovaries and to enhance conception rates in lactating dairy cows. The compound has been studied for its effects on conception rate when administered at the time of first or second artificial insemination (AI) in lactating dairy cows, but no improvement in conception rate was detected with its use in this context . Additionally, this compound has been investigated for its ability to induce superovulation in mice, with an effective dose identified between 0.1 and 0.5 micrograms .

Synthesis Analysis

While the provided papers do not detail the synthesis of this compound, related research on the synthesis of peptides could be relevant. For instance, the diastereoselective synthesis of cis-isoxazolidines from δ-hydroxylamino allylic acetates using FeCl3•6H2O as a catalyst is an example of the type of chemical reactions that might be used in the synthesis of complex molecules like this compound .

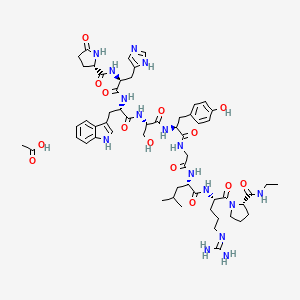

Molecular Structure Analysis

This compound's molecular structure is similar to that of GnRH, with modifications that enhance its potency and duration of action. The molecule's potency was compared to other GnRH products, with findings suggesting that this compound is 2.5 to 10 times more potent than gonadorelin, and buserelin is approximately 10 to 20 times more potent than this compound in bovine for LH and FSH release .

Chemical Reactions Analysis

A degradation product of this compound was identified as a diastereomeric mixture of cyclo(His-Trp) when stored at room temperatures. This degradation product was characterized using proton nuclear magnetic resonance spectroscopy, mass spectrometry, and comparison with authentic samples .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been studied through its tissue distribution and excretion in lactating goats and cows. After intramuscular administration, the compound was rapidly absorbed and eliminated, with low residue concentrations detected in edible tissues and milk, which is important for food safety considerations . Additionally, the separation of this compound from impurities and related peptides was achieved using reversed-phase high-performance liquid chromatography (HPLC), which is crucial for potency and impurity determinations in pharmaceutical preparations .

Safety and Hazards

作用機序

Target of Action

Fertirelin acetate, also known as Conceral, is a synthetic gonadotropin-releasing hormone (GnRH) agonist . Its primary targets are the GnRH receptors located in the pituitary gland . These receptors play a crucial role in the regulation of the reproductive system .

Mode of Action

As a GnRH agonist, this compound binds to the GnRH receptors in the pituitary gland . This binding stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) . These hormones are essential for the regulation of the reproductive system, including the maturation of ovarian follicles in females and the production of sperm in males .

Biochemical Pathways

The activation of the GnRH receptors by this compound triggers a cascade of biochemical reactions. The release of LH and FSH stimulates the ovaries to produce estrogen and progesterone in females, and the testes to produce testosterone in males . These hormones are critical for various reproductive processes, including ovulation, spermatogenesis, and the maintenance of pregnancy .

Pharmacokinetics

This compound is rapidly metabolized and excreted after administration . It has a short half-life, measured in minutes, indicating its quick clearance from the blood . Therefore, it is typically administered via injection .

Result of Action

The action of this compound leads to a potent release of LH and FSH . In veterinary medicine, it has been used for the treatment of ovarian follicular cysts in cattle and for improving conception rates . In humans, it may have been used in the treatment of sex hormone-dependent conditions and infertility .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness can be affected by the physiological state of the animal, such as the stage of the reproductive cycle . Furthermore, the compound’s stability may be affected by storage conditions, such as temperature and humidity .

生化学分析

Biochemical Properties

Fertirelin acetate plays a significant role in biochemical reactions by acting as a GnRH agonist. It interacts with the GnRH receptor on the surface of pituitary cells, leading to the release of LH and FSH. These hormones are essential for the regulation of the reproductive system. This compound binds to the GnRH receptor with high affinity, mimicking the natural GnRH and triggering a cascade of intracellular events that result in hormone release .

Cellular Effects

This compound influences various types of cells and cellular processes. In granulosa cells, it has been shown to modulate the activity of human chorionic gonadotropin (hCG), leading to changes in progesterone synthesis. This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can increase the mRNA levels of annexin A5 (ANXA5) and alter the expression of luteinizing hormone receptor (LHR) and follicle-stimulating hormone receptor (FSHR) in granulosa cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the GnRH receptor on pituitary cells. This binding activates a G-protein coupled receptor (GPCR) signaling pathway, leading to the activation of phospholipase C (PLC) and the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers increase intracellular calcium levels and activate protein kinase C (PKC), ultimately resulting in the release of LH and FSH. This compound’s ability to mimic natural GnRH and activate this signaling pathway is crucial for its function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is rapidly metabolized and excreted, with a half-life measured in minutes. This rapid clearance means that its effects are transient, and continuous administration may be required to maintain its activity. Long-term studies have shown that this compound does not accumulate in tissues and is quickly degraded into naturally occurring amino acids .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that doses ranging from 25 to 100 micrograms can influence conception rates in cattle. Higher doses may lead to a reduction in superovulatory responses, indicating a threshold effect. Additionally, high doses of this compound can cause adverse effects, such as reduced fertility and altered hormone levels .

Metabolic Pathways

This compound is involved in metabolic pathways related to hormone regulation. It is rapidly metabolized and excreted, with its major metabolites being naturally occurring amino acids. The compound’s interaction with enzymes such as phospholipase C and protein kinase C plays a crucial role in its metabolic effects. These interactions influence metabolic flux and hormone levels, contributing to its overall biochemical activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed rapidly. It does not accumulate in tissues and is quickly cleared from the bloodstream. The compound’s transport is facilitated by its interaction with GnRH receptors, which mediate its uptake and distribution. This rapid transport and clearance ensure that this compound exerts its effects quickly and efficiently .

Subcellular Localization

This compound’s subcellular localization is primarily at the GnRH receptors on the surface of pituitary cells. This localization is crucial for its activity, as it allows the compound to interact with its target receptors and initiate the signaling cascade that leads to hormone release. The compound’s structure and post-translational modifications ensure its proper targeting and function within the cell .

特性

IUPAC Name |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H76N16O12.C2H4O2/c1-4-59-53(82)44-12-8-20-71(44)54(83)38(11-7-19-60-55(56)57)66-49(78)39(21-30(2)3)65-46(75)27-62-47(76)40(22-31-13-15-34(73)16-14-31)67-52(81)43(28-72)70-50(79)41(23-32-25-61-36-10-6-5-9-35(32)36)68-51(80)42(24-33-26-58-29-63-33)69-48(77)37-17-18-45(74)64-37;1-2(3)4/h5-6,9-10,13-16,25-26,29-30,37-44,61,72-73H,4,7-8,11-12,17-24,27-28H2,1-3H3,(H,58,63)(H,59,82)(H,62,76)(H,64,74)(H,65,75)(H,66,78)(H,67,81)(H,68,80)(H,69,77)(H,70,79)(H4,56,57,60);1H3,(H,3,4)/t37-,38-,39-,40-,41-,42-,43-,44-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTCYOIDKTXKGH-UYRFKBGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H80N16O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38234-21-8 (Parent) | |

| Record name | Fertirelin acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066002662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

1213.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66002-66-2 | |

| Record name | Fertirelin acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066002662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERTIRELIN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JD54DU77I8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

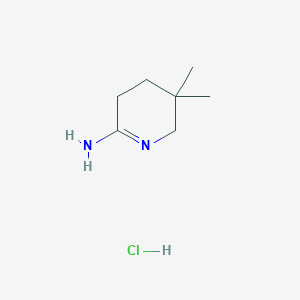

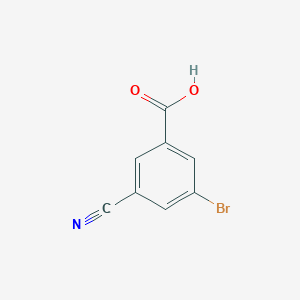

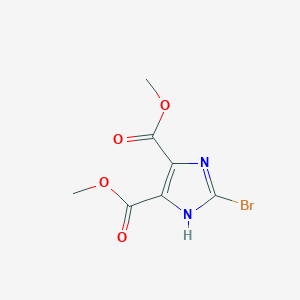

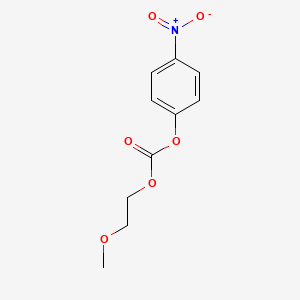

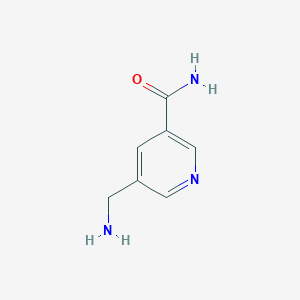

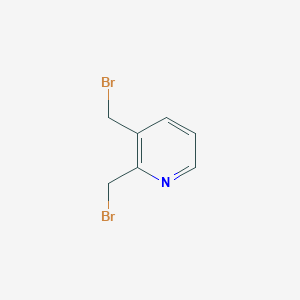

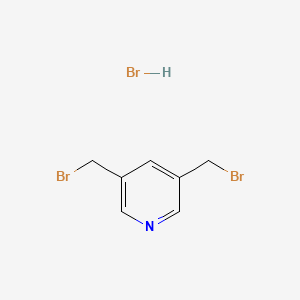

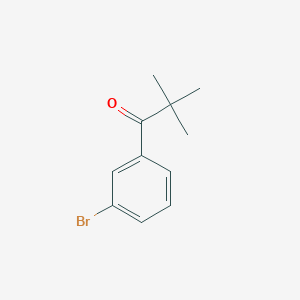

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-(4-Fluorophenyl)pyridin-3-yl]methanamine](/img/structure/B1343230.png)

![Pyrido[3,4-B]pyrazin-5(6H)-one](/img/structure/B1343274.png)